

molecular weight of desmethyl rabeprazole thioether

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Compound of Interest

Compound Name: *Desmethyl rabeprazole thioether*

Cat. No.: *B054685*

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Technical Guide: Desmethyl Rabeprazole Thioether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **desmethyl rabeprazole thioether**, a significant metabolite of the proton pump inhibitor, rabeprazole. This document details its physicochemical properties, relevant experimental protocols for its synthesis and analysis, and its metabolic pathway.

Core Compound Data

Desmethyl rabeprazole thioether is the product of O-desmethylation of rabeprazole thioether, a primary metabolite of rabeprazole.^[1] Its characterization is crucial for comprehensive drug metabolism and pharmacokinetic (DMPK) studies of rabeprazole.^[1]

Physicochemical and Quantitative Data

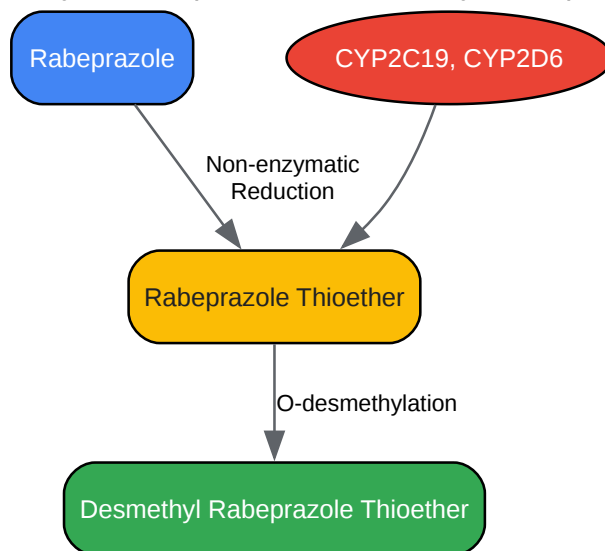
The following table summarizes the key quantitative data for **desmethyl rabeprazole thioether**. These values are essential for its identification, quantification, and handling in a laboratory setting.

Property	Value	Source
IUPAC Name	3-[2-(1H-benzimidazol-2-ylsulfanylmethyl)-3-methylpyridin-4-yl]oxypropan-1-ol	[2]
CAS Number	117976-91-7	[1][3]
Molecular Formula	C ₁₇ H ₁₉ N ₃ O ₂ S	[1][3][4]
Molecular Weight	329.42 g/mol	[1][4][5]
Boiling Point	572.5 ± 60.0 °C (Predicted)	[5]
Density	1.32 g/cm ³ (Predicted)	[6]
pKa	10.60 ± 0.10 (Predicted)	[5]
Flash Point	300.1 °C	[6]
Polar Surface Area	96.3 Å ²	[6]
XLogP3	3.31980	[6]

Metabolic Pathway

Desmethyl rabeprazole thioether is formed in humans through the metabolism of rabeprazole. The pathway primarily involves two key steps: the non-enzymatic reduction of rabeprazole to rabeprazole thioether, followed by the enzymatic O-desmethylation of rabeprazole thioether. This final step is catalyzed mainly by the cytochrome P450 enzymes CYP2C19 and CYP2D6.[1]

Metabolic Pathway of Rabeprazole to Desmethyl Rabeprazole Thioether

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Metabolic Pathway of Rabeprazole

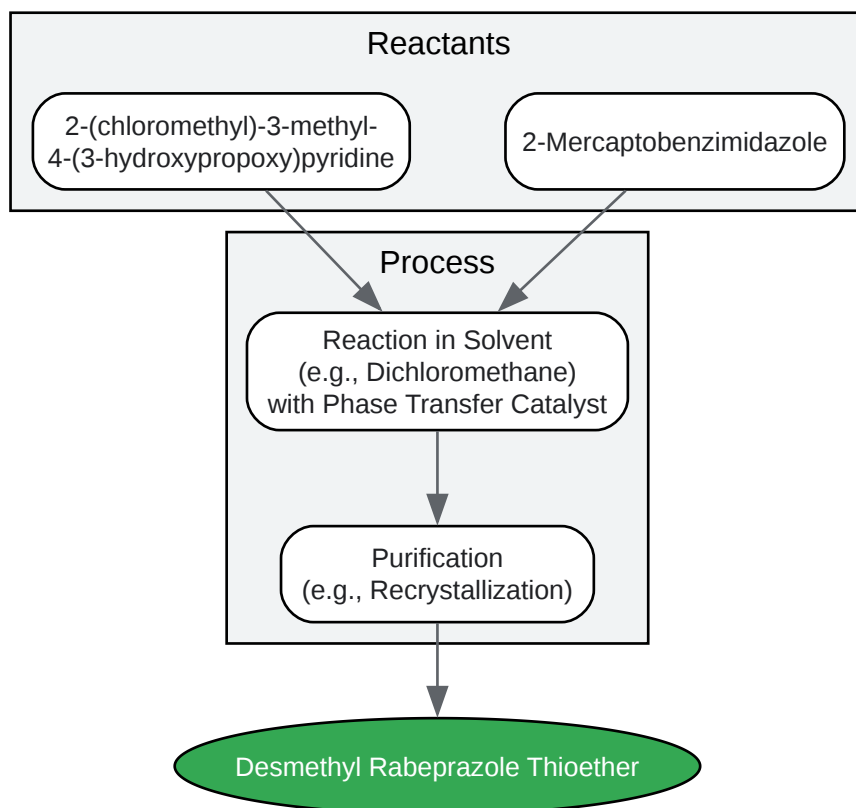
Experimental Protocols

Detailed methodologies are critical for the accurate synthesis, identification, and quantification of **desmethyl rabeprazole thioether** in research and development.

Chemical Synthesis Workflow

The chemical synthesis of **desmethyl rabeprazole thioether** can be logically derived from established methods for its parent compound, rabeprazole thioether. The process involves a nucleophilic substitution reaction between a pyridine derivative and 2-mercaptobenzimidazole.

Workflow for Chemical Synthesis

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Chemical Synthesis Workflow

Methodology:

- **Reaction Setup:** In a reaction vessel, dissolve 2-mercaptobenzimidazole and 2-(chloromethyl)-3-methyl-4-(3-hydroxypropoxy)pyridine hydrochloride in a suitable solvent such as dichloromethane.
- **Catalysis:** Introduce a phase transfer catalyst to facilitate the reaction.
- **Reaction Conditions:** Stir the mixture at a controlled temperature. Monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC).

- **Work-up:** Once the reaction is complete, perform a liquid-liquid extraction to separate the organic and aqueous phases. Wash the organic phase with purified water and then with a saturated salt solution.
- **Drying and Filtration:** Dry the organic phase over anhydrous sodium sulfate and filter the solution.
- **Purification:** Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system to yield pure **desmethyl rabeprazole thioether**.

Biotransformation Protocol for Synthesis

An alternative to chemical synthesis is biotransformation, using microorganisms to perform the desired chemical modification. This protocol is based on the O-demethylation of rabeprazole sulfide using the fungus *Cunninghamella blakesleeana*.

Methodology:

- **Strain Cultivation:** Cultivate *Cunninghamella blakesleeana* 3.970 in a suitable culture medium under optimal conditions of pH, temperature, and aeration.
- **Substrate Addition:** Introduce rabeprazole sulfide (the substrate) into the fungal culture.
- **Biotransformation:** Maintain the culture under controlled conditions for a specified duration to allow for the biotransformation to occur.
- **Extraction:** After the incubation period, extract the metabolite from the culture medium. This typically involves separating the mycelium from the broth, followed by solvent extraction of the broth.
- **Isolation and Purification:** Isolate the target metabolite, O-demethyl rabeprazole sulfide, from the extract using techniques such as semi-preparative High-Performance Liquid Chromatography (HPLC).
- **Structure Verification:** Confirm the identity and structure of the isolated compound using analytical methods like Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear

Magnetic Resonance (NMR) spectroscopy.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the separation, identification, and quantification of **desmethyl rabeprazole thioether** and related impurities.

Methodology:

- **Chromatographic System:** Utilize an HPLC system equipped with a UV or Photodiode Array (PDA) detector.
- **Column:** Employ a reverse-phase column, such as an octadecylsilane (C18) bonded silica column (e.g., 4.6 x 150mm, 5 μ m particle size).
- **Mobile Phase:** Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or ammonium acetate buffer, pH adjusted) and an organic solvent (e.g., methanol or acetonitrile). A common composition might be a 30:70 (v/v) mixture of buffer and methanol.
- **Chromatographic Conditions:**
 - **Flow Rate:** Set a constant flow rate, typically around 1.0 mL/min.
 - **Column Temperature:** Maintain a constant column temperature, for instance, 30°C.
 - **Detection Wavelength:** Set the detector to a wavelength where the analyte has significant absorbance, such as 285 nm.
- **Sample Preparation:** Accurately weigh and dissolve a standard or sample of **desmethyl rabeprazole thioether** in a suitable diluent (often the mobile phase) to a known concentration.
- **Injection and Analysis:** Inject a fixed volume (e.g., 20 μ L) of the sample solution into the HPLC system and record the chromatogram. The retention time and peak area are used for qualitative and quantitative analysis, respectively.

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